N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide
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Overview
Description
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide is an organic compound with the molecular formula C13H21NO4S It is characterized by the presence of a butylsulfamoyl group attached to a methoxyphenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes sulfonation to introduce the sulfamoyl group. This is achieved by reacting 2-methoxyphenol with butylamine and a sulfonating agent such as chlorosulfonic acid.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to a sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide: Similar structure but with a butylamino group instead of a butylsulfamoyl group.
Uniqueness
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the butylsulfamoyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-6-9-15-21(18,19)11-7-8-13(20-3)12(10-11)16-14(17)5-2/h7-8,10,15H,4-6,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYBZDERUZZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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